N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
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Overview
Description
N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for their diverse pharmacological properties, including anticancer and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves the aza-Wittig reaction. This method uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction conditions often include the presence of a catalytic amount of sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aza-Wittig reaction and the use of readily available reagents suggest that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies investigating its potential as an anticancer and analgesic agent.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as EGFR tyrosine kinase, which plays a role in cell proliferation and survival . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce tumor growth.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as:
- 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones
- 1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones
Uniqueness
N-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride stands out due to its unique furan-2-ylmethyl group, which enhances its biological activity and specificity. This structural feature differentiates it from other benzofuro[3,2-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2.ClH/c1-2-6-12-11(5-1)13-14(20-12)15(18-9-17-13)16-8-10-4-3-7-19-10;/h1-7,9H,8H2,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFJAFVONIELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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